![molecular formula C12H16O2 B2620068 (4-tert-Butoxyphenyl)acetaldehyde CAS No. 1070165-29-5](/img/structure/B2620068.png)
(4-tert-Butoxyphenyl)acetaldehyde
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Description
(4-tert-Butoxyphenyl)acetaldehyde is a chemical compound with the molecular formula C12H16O2 . It belongs to the class of organic compounds known as phenylpropanoids. These are organic compounds containing a phenylpropanoid moiety .
Synthesis Analysis
The synthesis of (4-tert-Butoxyphenyl)acetaldehyde has been reported in the literature. For instance, a study describes the anionic alternating copolymerization of ethylphenylketene with 4-(tert-Butyldimethylsilyloxy)benzaldehyde .
Chemical Reactions Analysis
(4-tert-Butoxyphenyl)acetaldehyde, like other aldehydes, can undergo a variety of chemical reactions. Aldehydes are highly reactive and can participate in many organic reactions. One of the most common reactions of aldehydes is nucleophilic addition, where a nucleophile attacks the carbonyl carbon and forms a new bond .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (4-tert-Butoxyphenyl)acetaldehyde Aldehydes, in general, are known to interact with various biological molecules, including proteins and dna, which can lead to a variety of biological effects .
Mode of Action
The mode of action of (4-tert-Butoxyphenyl)acetaldehyde involves its interaction with its targets. Aldehydes, such as (4-tert-Butoxyphenyl)acetaldehyde, can undergo nucleophilic addition reactions with alcohols to form hemiacetals and acetals . This reaction is reversible and can be catalyzed by acids .
Biochemical Pathways
The biochemical pathways affected by (4-tert-Butoxyphenyl)acetaldehyde are likely related to its aldehyde group. Aldehydes can participate in various biochemical reactions, including the formation of hemiacetals and acetals with alcohols . They can also be oxidized to form carboxylic acids .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (4-tert-Butoxyphenyl)acetaldehyde They are primarily metabolized in the liver, where they can be oxidized to carboxylic acids or reduced to alcohols .
Result of Action
The molecular and cellular effects of (4-tert-Butoxyphenyl)acetaldehyde The interaction of aldehydes with biological molecules can lead to a variety of effects, including protein modification and dna damage .
Action Environment
The action, efficacy, and stability of (4-tert-Butoxyphenyl)acetaldehyde can be influenced by various environmental factors. These can include the presence of other reactive molecules, the pH of the environment, and the presence of catalysts that can affect the reactions that (4-tert-Butoxyphenyl)acetaldehyde undergoes .
properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)14-11-6-4-10(5-7-11)8-9-13/h4-7,9H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZGFQSVOPXTAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-tert-Butoxyphenyl)acetaldehyde |
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